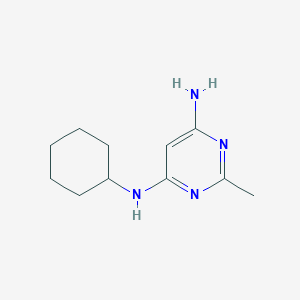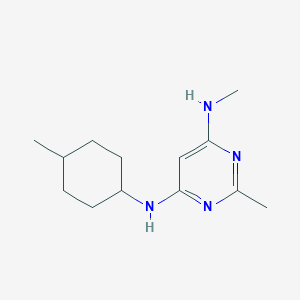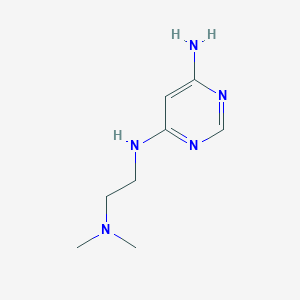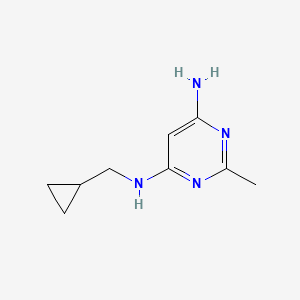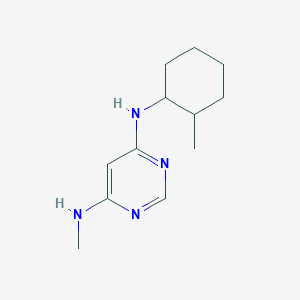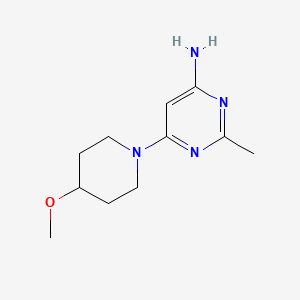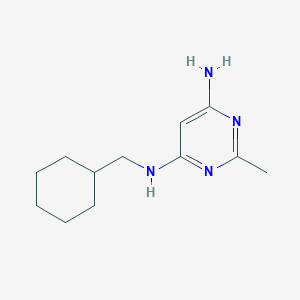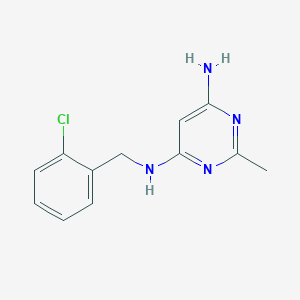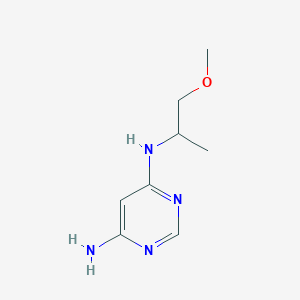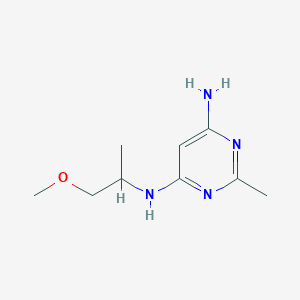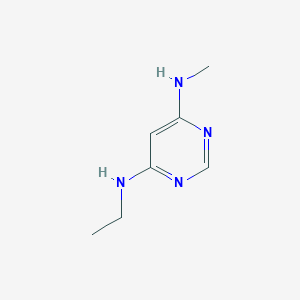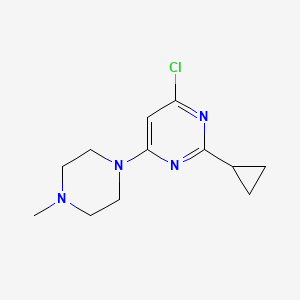
4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a cyclopropyl group and a 4-methylpiperazin-1-yl group.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine are not available, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Aplicaciones Científicas De Investigación
Serotonin Receptor Research
The pyrimidine derivative shows promise in enhancing the binding affinity with serotonin (5-HT) receptor sites . Modifications at the 4-position of the pyrimidine ring, such as introducing hydrophobic groups, can potentially improve interactions with receptor sites, influencing the development of antidepressant and anxiolytic drugs.
Antibacterial and Antimicrobial Studies
Pyrimidines, including this compound, are known for their antibacterial and antimicrobial activities . Research in this area could lead to the development of new antibiotics that are effective against resistant strains of bacteria.
Chemical Synthesis
The electron-deficient character of the pyrimidine ring makes it an excellent candidate for nucleophilic aromatic substitution reactions. This property is exploited in chemical synthesis to introduce various functional groups into the pyrimidine ring, expanding the diversity of chemical entities .
Material Science
In material science, the compound’s reactivity is harnessed to create novel materials with specific properties. Its ability to undergo regioselective synthesis is particularly valuable in designing materials with precise molecular architectures .
Life Science Research
The compound’s versatility extends to life science research, where it can be used to study cell signaling pathways and protein interactions. Its structural features make it a useful tool for probing the function of cellular components .
Chromatography
In chromatographic applications, the compound can serve as a reference or a standard due to its well-defined physical and chemical properties. This aids in the analysis and separation of complex mixtures in various research settings .
Organolithium Reagent Studies
The compound is also significant in the study of organolithium reagents. Its reactivity with organolithium compounds can be leveraged to synthesize new pyrimidine derivatives with potential applications in various fields of chemistry .
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYURWKWYHWOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




